Beta-Thujene is a bicyclic monoterpene with the molecular formula . It is characterized by its bicyclo[3.1.0]hex-2-ene skeleton, which is substituted at positions 1 and 4 by isopropyl and methyl groups, respectively. This compound is one of the isomers of thujene, the other being alpha-thujene, and it is found in various essential oils derived from plants such as Eucalyptus and Sichuan pepper. Beta-Thujene contributes to the distinctive woody and herbal aroma of these oils and is often used in the fragrance and flavor industries due to its pleasant scent profile .
These reactions highlight its potential as a building block in organic synthesis and its reactivity in various chemical environments.
Beta-Thujene exhibits several biological activities that make it of interest in pharmacology and natural product chemistry:
Beta-Thujene has several applications across various industries:
Beta-Thujene can be synthesized through several methods:
Research on interaction studies involving beta-thujene primarily focuses on its effects on biological systems:
Beta-Thujene shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Alpha-Thujene | Bicyclic Monoterpene | More commonly referenced; often used in fragrances. |
Sabinene | Bicyclic Monoterpene | Precursor for both alpha- and beta-thujenes; widely found in essential oils. |
Cedrene | Bicyclic Monoterpene | Known for its distinct woody aroma; used similarly in fragrances. |
Beta-Thujene is unique due to its specific substitution pattern on the bicyclic structure, which influences its aroma profile and biological activity differently compared to alpha-thujene and sabinene. Its applications in pest control also set it apart from other similar compounds, highlighting its ecological significance.
Beta-Thujene, a bicyclic monoterpene, was first identified in the mid-20th century during investigations into the essential oils of coniferous plants such as Thuja occidentalis and Juniperus species. Its discovery paralleled the broader exploration of terpenes, a class of hydrocarbons critical to plant biochemistry. Early studies focused on distinguishing beta-Thujene from its structural isomer, alpha-Thujene, which dominated initial research due to its higher abundance in natural sources. Beta-Thujene belongs to the monoterpene subclass, characterized by two isoprene units (C₁₀H₁₆), and is classified under bicyclic monoterpenoids due to its fused ring system.
The compound’s historical significance lies in its role as a marker for chemotaxonomic studies. For example, its presence in Artemisia sieberi and Boswellia serrata has been used to differentiate plant chemotypes, reflecting evolutionary adaptations to environmental stressors.
Beta-Thujene (IUPAC name: 4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-2-ene) is defined by its bicyclo[3.1.0]hex-2-ene skeleton, substituted with methyl and isopropyl groups at positions 4 and 1, respectively. Its molecular formula (C₁₀H₁₆) and molar mass (136.23 g/mol) align with monoterpenes, while its structural isomerism arises from the position of the double bond relative to alpha-Thujene.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆ |
Molar Mass | 136.23 g/mol |
CAS Registry Number | 28634-89-1 |
SMILES | CC1C=CC2(C1C2)C(C)C |
Boiling Point | 164–166°C (predicted) |
Taxonomically, beta-Thujene falls under the thujene group, which includes alpha-Thujene and sabinene. These isomers share biosynthetic pathways but differ in ecological roles, with beta-Thujene being less prevalent in most plant species.
Beta-Thujene contributes to the structural diversity of monoterpenes, exemplifying how minor stereochemical variations influence biological activity and industrial utility. Its biosynthesis involves the cyclization of geranyl pyrophosphate (GPP) via sabinene synthase, a pathway conserved across aromatic plants like Salvia officinalis and Eucalyptus globulus. Unlike alpha-Thujene, beta-Thujene exhibits distinct volatility and solubility profiles, making it valuable in fragrance formulations.
In ecological contexts, beta-Thujene serves as a semiochemical. For instance, it is implicated in the chemical communication of Indri indri (a lemur species), where it functions as a territorial marker. Industrially, its woody aroma underpins applications in perfumery, particularly in formulations mimicking forest scents.
Beta-thujene is a naturally occurring organic compound classified as a monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol [1]. This compound is also known by several synonyms including 2-thujene and 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene, which reflects its structural characteristics [5]. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 28634-89-1 [1] [19].
Beta-thujene belongs to the class of organic compounds known as bicyclic monoterpenoids, which are monoterpenoids containing exactly two rings that are fused to each other [2] [14]. As a monoterpene, beta-thujene is derived from two isoprene units, forming a C₁₀ skeleton that serves as the fundamental building block for this class of compounds [6]. The bicyclic structure contributes to the compound's rigidity and distinctive three-dimensional arrangement, which influences its chemical reactivity and physical properties [2] [5].
Within the broader classification of terpenes, beta-thujene is specifically categorized as a polycyclic olefin due to its multiple ring structure and the presence of carbon-carbon double bonds [1]. This structural arrangement is common among plant-derived monoterpenes and contributes to the compound's role as a plant metabolite in various botanical species [1] [6].
The core structural framework of beta-thujene is characterized by a bicyclo[3.1.0]hex-2-ene skeleton, which consists of a six-membered ring system with a cyclopentane ring fused to a cyclopropane ring [1] [8]. This bicyclic arrangement creates a strained ring system that contributes to the compound's reactivity and conformational properties [33].
The numbering in the bicyclo[3.1.0]hex-2-ene nomenclature indicates the number of carbon atoms in each bridge connecting the two bridgehead carbon atoms [1]. Specifically, the notation [3.1.0] signifies a three-carbon bridge, a one-carbon bridge, and a zero-carbon bridge (direct bond) between the bridgehead carbons [5] [9].
In beta-thujene, this skeleton is substituted at positions 1 and 4 by isopropyl and methyl groups, respectively [1] [9]. The double bond is located between carbon atoms 2 and 3 within the cyclopentane portion of the bicyclic system, which distinguishes beta-thujene from its isomeric forms [8] [19]. This specific arrangement of the double bond and substituents defines the unique structural identity of beta-thujene among related monoterpenes [5] [8].
Beta-thujene possesses three stereogenic centers, all of which are defined in the (+)-beta-thujene enantiomer [7] [10]. The absolute stereochemistry of beta-thujene has been determined through various analytical methods, including X-ray crystallography, circular dichroism, and comparison with compounds of known configuration [7]. The compound exists in both (+) and (-) enantiomeric forms, each with distinct absolute configurations [10].
The stereochemical designation for beta-thujene follows the Cahn-Ingold-Prelog priority rules, with the absolute configuration at each stereogenic center designated as either R or S [7]. In the case of (+)-beta-thujene, the absolute configuration has been determined as (1S,4R,5S), indicating the specific spatial arrangement of substituents at these three stereogenic centers [7] [10]. This stereochemical information is encoded in the compound's InChI notation: InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3/t8-,9+,10+/m0/s1 [7].
The determination of absolute configuration is crucial for understanding the three-dimensional structure of beta-thujene and its interactions with other molecules, which can influence its chemical reactivity and biological properties [7] [10].
Beta-thujene exhibits limited conformational flexibility due to its rigid bicyclic structure [11]. The presence of the fused ring system constrains the possible conformations that the molecule can adopt, resulting in a relatively fixed three-dimensional arrangement [11] [13]. This conformational rigidity is further enhanced by the presence of the endocyclic double bond, which restricts rotation around the C2-C3 bond [11].
Despite these constraints, beta-thujene can undergo certain conformational changes, particularly involving the isopropyl substituent, which can rotate around the single bond connecting it to the bicyclic framework [11]. This rotation contributes to the compound's conformational dynamics and can influence its interactions with other molecules [11] [13].
The conformational analysis of beta-thujene has been studied using computational methods, including molecular mechanics and quantum chemical calculations [11]. These studies have revealed that the energy differences between various conformers of beta-thujene are relatively small, suggesting that multiple conformations may coexist under ambient conditions [11]. However, the dominant conformer is determined by the minimization of steric interactions between the substituents and the bicyclic skeleton [11] [13].
Beta-thujene exhibits distinctive spectroscopic characteristics that facilitate its identification and structural elucidation [19]. In mass spectrometry, beta-thujene displays a molecular ion peak at m/z 136, corresponding to its molecular formula C₁₀H₁₆, along with a characteristic fragmentation pattern that helps distinguish it from isomeric monoterpenes [19] [22].
The infrared (IR) spectrum of beta-thujene features characteristic absorption bands associated with its structural elements, including C=C stretching vibrations (approximately 1650 cm⁻¹) and C-H stretching vibrations (2850-3000 cm⁻¹) [23]. These spectral features provide valuable information about the functional groups present in the molecule [19] [23].
Nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the structural arrangement of beta-thujene [22]. The ¹H NMR spectrum displays signals corresponding to olefinic protons (δ 5.0-5.5 ppm), methyl groups (δ 0.8-1.0 ppm), and methine protons (δ 1.5-2.5 ppm) [22]. Similarly, the ¹³C NMR spectrum reveals signals for olefinic carbons (δ 120-140 ppm), methyl carbons (δ 15-25 ppm), methine carbons (δ 25-45 ppm), and quaternary carbons (δ 40-50 ppm) [22].
In gas chromatography, beta-thujene exhibits a characteristic retention index of approximately 1117-1133 on polar columns, which serves as an additional parameter for its identification in complex mixtures [19] [24]. These spectroscopic profiles collectively provide a comprehensive fingerprint for the unambiguous identification of beta-thujene [19] [22] [24].
The thermodynamic properties of beta-thujene are essential for understanding its behavior under various conditions and its interactions with other substances [10] [16]. Beta-thujene has a boiling point of approximately 150-163°C at atmospheric pressure, reflecting the intermolecular forces that must be overcome for the compound to transition from the liquid to the gas phase [16] [36].
The vapor pressure of beta-thujene is estimated to be around 4.77 mmHg at 25°C, indicating its volatility at ambient temperature [16] [36]. This property contributes to the compound's presence in the headspace of essential oils and its role in contributing to the aroma profile of plants containing this monoterpene [16].
Other thermodynamic parameters, such as heat of vaporization, heat capacity, and enthalpy of formation, have not been precisely determined for beta-thujene in the scientific literature [16]. However, these properties can be estimated based on structural similarities with other monoterpenes and through computational methods [16] [36].
The thermodynamic stability of beta-thujene is influenced by its strained bicyclic structure, particularly the presence of the cyclopropane ring, which introduces ring strain and affects the compound's energy content [16] [33]. This structural feature contributes to the reactivity of beta-thujene in various chemical transformations [16] [33].
Beta-thujene exhibits characteristic solubility patterns that are consistent with its molecular structure and physicochemical properties [14] [18]. The compound is practically insoluble in water, reflecting its hydrophobic nature due to the predominance of hydrocarbon structural elements [14] [18]. This limited water solubility is typical of monoterpenes and is attributed to the lack of polar functional groups capable of forming hydrogen bonds with water molecules [14].
In contrast, beta-thujene demonstrates good solubility in organic solvents, particularly those of low to medium polarity [14] [18]. It is readily soluble in ethanol and n-hexane, which makes these solvents suitable for the extraction and purification of beta-thujene from natural sources [18]. The compound's solubility in these organic solvents is facilitated by van der Waals interactions and the similarity in polarity between the solvent and solute molecules [14] [18].
The octanol-water partition coefficient (LogP) of beta-thujene is approximately 3.4, indicating its strong preference for lipophilic environments over aqueous media [10] [21]. This property influences the compound's distribution in biological systems and its ability to interact with cellular membranes [10] [21].
The solubility characteristics of beta-thujene are important considerations in various applications, including its extraction from plant materials, formulation in products, and understanding its environmental fate and distribution [14] [18].
Alpha-thujene and beta-thujene are structural isomers that share the same molecular formula (C₁₀H₁₆) and bicyclic framework but differ in the position of substituents and the arrangement of the double bond [8] [27]. The primary structural difference between these isomers lies in the position of the methyl and isopropyl substituents on the bicyclic skeleton [8] [29].
In alpha-thujene, the methyl group is attached to position 2, and the isopropyl group is at position 5 of the bicyclo[3.1.0]hex-2-ene skeleton, resulting in the IUPAC name 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene [8] [29]. In contrast, beta-thujene has the methyl group at position 4 and the isopropyl group at position 1, giving it the IUPAC name 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-2-ene [1] [8].
Despite these structural differences, both compounds maintain the same position of the double bond between carbon atoms 2 and 3 [8] . However, the different arrangement of substituents results in distinct three-dimensional structures and, consequently, different chemical and physical properties [8] .
Alpha-thujene is more commonly found in essential oils compared to beta-thujene, with higher concentrations reported in plants such as frankincense (Boswellia carterii) and thyme (Thymus vulgaris) [25] . The two isomers also exhibit different aroma profiles, with alpha-thujene characterized by a woody, herbal aroma, while beta-thujene has a woody, green odor [25] .
Beta-thujene and sabinene are double bond isomers, sharing the same molecular formula (C₁₀H₁₆) and molecular weight (136.23 g/mol) but differing in the position of unsaturation within their structures [33] [36]. The primary structural distinction between these compounds lies in the nature and location of the unsaturated bond [33] [36].
Beta-thujene features an endocyclic double bond between carbon atoms 2 and 3 within the bicyclo[3.1.0]hex-2-ene skeleton [33] [36]. In contrast, sabinene contains an exocyclic methylene group at position 4 of the bicyclo[3.1.0]hexane framework, resulting in the IUPAC name 4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane [33] [36]. This difference in the position of unsaturation significantly influences the conformational properties and reactivity of these compounds [33] [36].
From a biosynthetic perspective, sabinene and beta-thujene are related through common metabolic pathways in plants [37]. Sabinene serves as a precursor in the biosynthesis of thujone, with the conversion involving sabinol and sabinone as intermediates [37]. This biosynthetic relationship highlights the interconnectedness of these monoterpenes in plant metabolism [37].
In terms of natural occurrence, sabinene is more prevalent in essential oils compared to beta-thujene, being a major constituent in black pepper, nutmeg, and Norway spruce (Picea abies) [33] [36]. Sabinene contributes to the spicy flavor profile of these botanical sources, whereas beta-thujene is less commonly encountered and typically present in lower concentrations in plant essential oils [33] [36].